molecular formula C21H20N6O5S B2646920 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 852049-09-3

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2646920
CAS No.: 852049-09-3
M. Wt: 468.49
InChI Key: TWVNNBJZNZIURS-UHFFFAOYSA-N
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Description

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a furan moiety, making it an interesting subject for research in medicinal chemistry and other disciplines.

Preparation Methods

The synthesis of 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the furan moiety. The final step involves the attachment of the acetamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan moiety can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group play crucial roles in binding to these targets, while the furan moiety may enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules, such as:

  • 1,2,4-Triazole
  • 3-Methoxyphenyl-1,2,4-triazole
  • Furan-2-ylmethyl derivatives

What sets 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5S/c1-31-15-5-2-4-14(10-15)27-17(8-13-9-18(28)24-20(30)23-13)25-26-21(27)33-12-19(29)22-11-16-6-3-7-32-16/h2-7,9-10H,8,11-12H2,1H3,(H,22,29)(H2,23,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVNNBJZNZIURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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